molecular formula C11H16O2 B1596517 4-Pentylresorcinol CAS No. 533-24-4

4-Pentylresorcinol

Cat. No. B1596517
CAS RN: 533-24-4
M. Wt: 180.24 g/mol
InChI Key: PJHYOCWMKYASAB-UHFFFAOYSA-N
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Description

4-Pentylresorcinol, also known as Resorcinol, 4-pentyl-, is an organic compound with the formula C11H16O2 . It is also known by other names such as 4-Amylresorcinol, 1,3-Benzenediol, 4-pentyl-, Normalamylresorcinol, and 1,3-Dihydroxy-4-pentylbenzene .


Synthesis Analysis

The synthesis of dialkylresorcinols, which includes 4-Pentylresorcinol, can be formed by the head-to-tail condensation of two fatty acids to form substituted cyclohexane-diones, followed by oxidation to yield the dialkylresorcinol product .


Molecular Structure Analysis

The molecular structure of 4-Pentylresorcinol contains a total of 29 bonds; 13 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 2 aromatic hydroxyls .


Chemical Reactions Analysis

The chemical activities of 5-pentylresorcinol against urease and tyrosinase were evaluated using the molecular modeling study . The anti-cancer activity of 5-pentylresorcinol was also investigated by treating the compound on the BRCT repeat region from the breast cancer-associated protein (BRCA1), and their interactions were assessed .


Physical And Chemical Properties Analysis

4-Pentylresorcinol has a molecular weight of 180.2435 and a density of 1.068g/cm3 . Its boiling point is 315ºC at 760mmHg .

Scientific Research Applications

Chemical Research

4-Pentylresorcinol is a chemical compound with the formula C11H16O2 . It’s a derivative of resorcinol, with a pentyl group attached to the 4-position of the benzene ring . This compound could be used in various chemical research and synthesis processes due to its unique structure.

Pharmaceuticals

Resorcinol derivatives, including 4-Pentylresorcinol, have been the focus of significant research and development efforts in the pharmaceutical industry . While specific applications for 4-Pentylresorcinol are not mentioned, it’s plausible that it could be used in drug synthesis or as a precursor for pharmaceutical compounds.

Rubber Compounds

Resorcinol and its derivatives have been used in the production of rubber compounds . 4-Pentylresorcinol, with its unique structure, could potentially be used in the synthesis of new rubber compounds or in the improvement of existing ones.

Polymers

The field of polymer chemistry could also benefit from the use of 4-Pentylresorcinol . Its unique structure could be used in the synthesis of new polymers or in the modification of existing ones.

Gas Chromatography

4-Pentylresorcinol could potentially be used in gas chromatography, a common technique in analytical chemistry . Its unique structure and properties could make it a useful compound in this field.

Phase Change Data Research

The phase change data of 4-Pentylresorcinol has been documented , suggesting its potential use in research related to phase transitions and thermodynamics.

Mechanism of Action

Safety and Hazards

The safety data sheet for Pentylresorcinol suggests that it has relatively low oral bioavailability when administered per os . In case of accidental release, avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

properties

IUPAC Name

4-pentylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-2-3-4-5-9-6-7-10(12)8-11(9)13/h6-8,12-13H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHYOCWMKYASAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(C=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30201442
Record name 1,3-Benzenediol, 4-pentyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30201442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pentylresorcinol

CAS RN

533-24-4
Record name Pentylresorcinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=533-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentylresorcinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenediol, 4-pentyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30201442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PENTYLRESORCINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L7F5EZ375
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: 5-Pentylresorcinol has demonstrated inhibitory activity against several enzymes, including urease, tyrosinase, and cytochrome P450 1A1 (CYP1A1). [, , ]

  • Urease: While the precise mechanism of inhibition remains unclear, molecular docking studies suggest that 5-Pentylresorcinol interacts with the enzyme's active site. [] Urease inhibition is relevant for addressing conditions associated with elevated urease activity.
  • Tyrosinase: 5-Pentylresorcinol exhibits inhibitory activity against tyrosinase, an enzyme crucial for melanin production. This inhibition suggests potential applications in dermatology, particularly in addressing hyperpigmentation disorders. []
  • CYP1A1: Research indicates that the pentylresorcinol moiety in 5-Pentylresorcinol plays a significant role in its direct inhibition of CYP1A1. This enzyme is involved in the metabolism of various compounds, including drugs and xenobiotics. [] The inhibition of CYP1A1 by 5-Pentylresorcinol could have implications for drug interactions.
  • BRCA1: Molecular docking studies also point towards potential interactions between 5-Pentylresorcinol and the BRCT repeat region of the breast cancer-associated protein (BRCA1). [] This interaction highlights the compound's potential anti-cancer properties, specifically in breast cancer.

A:

    A: The pentylresorcinol moiety, particularly the free phenolic hydroxyl groups, plays a crucial role in the biological activity of 5-Pentylresorcinol. [] Studies using structurally related compounds demonstrate that:

    • Olivetol, representing the pentylresorcinol moiety, inhibits CYP1A1, albeit less potently than 5-Pentylresorcinol. []
    • Methylation of the free phenolic hydroxyl groups in the pentylresorcinol moiety weakens the inhibitory effect on CYP1A1. []
    • The entire structure of 5-Pentylresorcinol is essential for its full inhibitory potential. []

    ANone: Yes, 5-Pentylresorcinol is found as a natural compound in various sources:

    • Lichens: It is present in significant quantities in Cladonia stellaris, also known as Northern reindeer lichen. []
    • Plants: It has been identified in Eugenia catharinae alongside other alkylresorcinol glycosides. []
    • Bacteria: Certain Pseudomonas species, like Pseudomonas sp. Ki19, produce 5-Pentylresorcinol (resorstatin) and other dialkylresorcinols with antimicrobial properties. []

    A: Research suggests that the human gut microbiota might contribute to the production of 5-Pentylresorcinol. Fecal microbiota transplantation (FMT) from human donors to germ-free mice resulted in a significant increase in various alkylresorcinol homologues in mouse stool samples. [] This finding implies that the human gut microbiota harbors the capacity to synthesize 5-Pentylresorcinol and other alkylresorcinols.

    A: Dietary supplementation with 5-Pentylresorcinol (olivetol) has been shown to influence the gut microbiota composition and its predicted metabolic activity in C57BL/6 and LDLR (−/−) mice. [] Interestingly, these effects were not observed in db/db mice, suggesting a potential interplay between 5-Pentylresorcinol, gut microbiota, and host metabolic status. []

    ANone: Given its diverse biological activities, 5-Pentylresorcinol holds promise as a scaffold for developing novel therapeutics:

    • Antimicrobial drugs: Its potent antimicrobial activity against various bacteria and fungi makes it a promising candidate for developing new antimicrobial agents. []
    • Metabolic disorders: Its ability to modulate the gut microbiota and influence host metabolism warrants further investigation for its potential in addressing metabolic disorders. []
    • Dermatological applications: Its tyrosinase inhibitory activity suggests potential for treating hyperpigmentation disorders. []

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